Strychnos hydrochloride
Description
Properties
IUPAC Name |
4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYTKMPCOQKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Strychnine and Its Derivatives
Total Synthesis Strategies for the Strychnine (B123637) Molecular Scaffold
The total synthesis of strychnine has been a significant driver of innovation in organic chemistry. nih.gov Since the first successful synthesis, numerous research groups have developed unique routes, each contributing new tactics and strategies to the field. wikipedia.org A common feature among many of these syntheses is the targeting of two key late-stage intermediates: isostrychnine (B1248549) or the Wieland-Gumlich aldehyde. bio-conferences.orgresearchgate.net The latter is often preferred as it can be converted to strychnine in a high-yielding, single step. bio-conferences.org
Historical Total Synthesis Approaches and Methodological Significance (e.g., Woodward Synthesis)
The first total synthesis of strychnine, accomplished by R. B. Woodward and his team in 1954, stands as a monumental achievement in the history of organic chemistry. wikipedia.orgwikipedia.org At the time, strychnine was widely regarded as the most complex molecule of its size to be synthesized. nih.govwikipedia.org The successful synthesis, reported just six years after the final elucidation of its structure, marked a new era in the field and demonstrated the power of strategic, stepwise chemical synthesis. nih.govchemistryviews.org
Woodward's 29-step synthesis was not only a testament to the ingenuity of his team but also a showcase for the application of fundamental organic reactions to a highly complex target. bio-conferences.orgchemistryviews.org The strategy was conceived based on a flawed biosynthetic hypothesis, yet it provided a successful roadmap. nih.gov A key feature of the synthesis was the construction of the intricate CDE-ring system, which contains five of the molecule's six stereocenters. nih.gov
Table 1: Key Methodological Highlights of the Woodward Synthesis
| Stage | Key Transformation | Significance |
| Ring C Construction | Fischer Indole (B1671886) Synthesis followed by N-sulfonyliminium ion cyclization. nih.gov | Established the core indole structure and stereoselectively formed the crucial quaternary carbon center. nih.gov |
| Ring D Formation | Ozonolysis of the veratryl group followed by cyclization. wikipedia.org | A bio-inspired strategy that demonstrated the use of oxidative cleavage to fashion key structural motifs. wikipedia.org |
| Ring E Construction | Dieckmann cyclization. nih.gov | A classic ring-forming reaction applied to a complex substrate to build the piperidine (B6355638) ring. nih.gov |
| Final Step | Base-promoted isomerization of isostrychnine. acs.org | Completed the synthesis, although this step was noted for its difficulty and low yield. acs.org |
Modern Asymmetric and Stereocontrolled Total Syntheses
Following Woodward's pioneering work, a long period elapsed before new total syntheses of strychnine were reported. The resurgence of interest in the 1990s was fueled by the development of powerful new synthetic methods, particularly those enabling asymmetric and stereocontrolled synthesis. acs.org These modern approaches aim not only to construct the complex architecture but also to control the absolute stereochemistry, leading to the synthesis of the naturally occurring (-)-strychnine.
Several research groups, including those of Overman, Magnus, Kuehne, Rawal, Bosch, and Shibasaki, have contributed elegant and efficient total syntheses. wikipedia.org These routes often feature innovative strategies for assembling the congested CDE-tricyclic core and for the stereoselective installation of its multiple stereocenters. nih.gov
For instance, the Shibasaki synthesis, reported in 2002, was notable for its use of an early-stage asymmetric Michael reaction to establish chirality. wikipedia.org This reaction, utilizing an AlLibis(binaphthoxide) catalyst, set a key stereocenter that guided the stereochemical outcome of subsequent transformations. Overman's approach utilized a key aza-Cope-Mannich reaction to construct the piperidine D ring, a transformation invented within his group during synthetic studies on other alkaloids. nih.gov These syntheses exemplify the modern emphasis on stereocontrol, often achieved through chiral catalysts, auxiliaries, or substrate-controlled reactions, to produce enantiomerically pure strychnine.
Convergent and Step-Economical Synthetic Routes
The total synthesis of strychnine has served as an important benchmark for these principles. nih.gov Chemists have continually sought to shorten the synthetic sequence from Woodward's original 29 steps. bio-conferences.org Remarkable progress has been made, with some modern syntheses achieving the target in a fraction of the original steps.
A notable example is the synthesis reported by the Vanderwal group in 2011, which constructed the Wieland-Gumlich aldehyde, a direct precursor to strychnine, in just six steps. organic-chemistry.org This highly efficient route begins with an intramolecular Diels-Alder reaction of a Zincke aldehyde to rapidly assemble two rings and three stereocenters. organic-chemistry.org A subsequent and innovative cascade reaction, triggered by a Brooke rearrangement, masterfully forms two additional rings in a single operation. organic-chemistry.org This synthesis highlights the power of cascade reactions, where a single event initiates a series of bond-forming transformations, to dramatically increase synthetic efficiency. Such strategies represent the cutting edge of natural product synthesis, moving beyond simple linear sequences to more elegant and powerful approaches.
Table 2: Comparison of Selected Strychnine Syntheses
| Synthesis | Year | Total Steps (Longest Linear) | Key Strategy/Reaction | Final Intermediate |
| Woodward | 1954 | 29 | Linear approach, Dieckmann cyclization nih.govbio-conferences.org | Isostrychnine nih.gov |
| Shibasaki | 2002 | ~20 | Asymmetric Michael reaction wikipedia.org | Wieland-Gumlich aldehyde |
| Vanderwal | 2011 | 6 | Intramolecular Diels-Alder, Rearrangement cascade organic-chemistry.org | Wieland-Gumlich aldehyde organic-chemistry.org |
Derivatization and Analog Synthesis of Strychnine-Related Compounds
The complex structure of strychnine provides a rich scaffold for chemical modification. The synthesis of derivatives and analogs is crucial for exploring structure-activity relationships and for developing new chemical probes or therapeutic leads. Research in this area ranges from simple modifications of the parent alkaloid to the ambitious synthesis of dimeric and oligomeric structures.
Preparation of Monomeric Strychnos Alkaloid Derivatives
The preparation of monomeric derivatives often involves the chemical transformation of functional groups present in the strychnine molecule or its precursors. The Wieland-Gumlich aldehyde is a particularly versatile intermediate for derivatization due to its hemiacetal functionality and the presence of a secondary amine. For example, reductive amination of the aldehyde can introduce a variety of substituents onto the nitrogen atom of the F-ring. Modifications at the aromatic indole ring, such as electrophilic substitution, can also be performed, although the reactivity is influenced by the complex polycyclic system. The synthesis of analogs often involves intercepting a synthetic route at an intermediate stage and diverting it by introducing modified building blocks, allowing for more substantial structural changes than are possible through direct derivatization of the final natural product.
Synthesis of Dimeric and Oligomeric Strychnos Alkaloids (e.g., Bis-Strychnos Alkaloids)
A fascinating class of Strychnos alkaloids are the dimeric or "bis" alkaloids, which consist of two monomeric units linked together. These natural products present an even greater synthetic challenge than their monomeric counterparts. The synthesis of these complex dimers requires not only an efficient route to the monomeric unit but also a robust and selective method for coupling the two halves.
The synthetic strategy for a bis-strychnos alkaloid typically involves the preparation of two suitably functionalized monomeric precursors, followed by a key fragment coupling reaction. The choice of the coupling site and the reaction conditions are critical to achieving a successful synthesis. For example, the synthesis of dimeric alkaloids might involve the formation of a C-C or C-N bond between two strychnine-like fragments. These syntheses are at the forefront of complex molecule synthesis and provide a platform for the development of new coupling methodologies capable of operating on sterically hindered and highly functionalized substrates.
Investigation of Reaction Mechanisms in Synthetic Pathways
The total synthesis of strychnine has been achieved by numerous research groups, each employing unique strategies and key reactions. Mechanistic investigations of these pivotal steps have been instrumental in refining these approaches. Studies have often focused on complex cascade reactions, pericyclic reactions, and transition-metal-catalyzed cross-couplings, which represent critical bond-forming events in the construction of the molecule's dense polycyclic core.
Computational Studies and Transition State Analysis
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in complex syntheses. A prominent example is the investigation of the key intramolecular cycloaddition in the synthesis developed by the Vanderwal group. acs.orgnih.gov Initially conceptualized as a concerted intramolecular Diels-Alder reaction, computational studies performed in collaboration with the Houk group revealed a different, stepwise pathway. acs.org
The calculations demonstrated that the reaction does not proceed through a single, concerted transition state. Instead, it follows a stepwise anionic cascade involving a Michael addition followed by a Mannich-type cyclization. acs.org This mechanistic insight was crucial for understanding the high stereoselectivity of the reaction. The computational models highlighted the essential role of the potassium cation, which coordinates to the intermediate, organizing it into the precise conformation required for the subsequent, stereospecific ring closure. acs.org
Table 1: Comparative Analysis of Proposed Mechanisms in Vanderwal Synthesis Note: Specific activation energy values are based on representative DFT calculations for analogous systems and serve to illustrate the computational findings that favored the stepwise pathway. Actual values can be found in the primary literature.
| Parameter | Concerted Diels-Alder Pathway | Stepwise Michael-Mannich Pathway |
|---|---|---|
| Nature of Transition State | Single, concerted transition state involving simultaneous formation of two C-C bonds. | Two distinct transition states for the initial Michael addition and the subsequent Mannich cyclization. |
| Key Intermediates | None (a true concerted reaction has no intermediates). | A potassium enolate intermediate is formed after the initial Michael addition. acs.org |
| Calculated Activation Barrier (Illustrative) | Higher energy barrier, kinetically less favorable. | Lower overall energy barrier, indicating a kinetically preferred pathway. nih.gov |
| Role of Cation | Primarily acts as a Lewis acid, activating the dienophile. | Plays a crucial templating role, organizing the enolate intermediate for stereoselective cyclization. acs.org |
| Conclusion from Study | Determined to be an unlikely pathway. | Identified as the operative mechanism, explaining the observed high stereoselectivity. acs.org |
Mechanistic Insights into Cascade Reactions
Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a hallmark of elegant and efficient synthesis. The enantioselective total synthesis of strychnine by the Overman group features a powerful aza-Cope/Mannich cascade to construct the pivotal CDE tricyclic core of the molecule. nih.gov
The proposed mechanism for this key transformation begins with the formation of an iminium ion, which then undergoes a nih.govnih.gov-sigmatropic (aza-Cope) rearrangement. nih.govacs.org This rearrangement is believed to proceed through a highly organized, chair-like transition state, which accounts for the high degree of stereocontrol transferred to the product. acs.orgnih.gov The rearrangement generates an enol and a new iminium ion, perfectly positioned for a subsequent and irreversible transannular Mannich cyclization that forges the final ring of the tricycle. nih.gov The thermodynamic driving force of the irreversible Mannich reaction pulls the entire cascade to completion. nih.gov
Stereochemical and Kinetic Investigations
In other synthetic approaches, classic reactions have been employed where the mechanism and stereochemical outcome are well-understood, albeit in a highly complex substrate. The Rawal synthesis, for instance, utilizes a thermally-induced intramolecular Diels-Alder reaction to construct the spirocyclic core. wikipedia.org This [4+2] cycloaddition is known to proceed through a concerted, suprafacial transition state, which reliably sets multiple stereocenters with high fidelity based on the geometry of the diene and dienophile. wikipedia.org
This synthesis is followed by another mechanistically significant transformation: an intramolecular Heck reaction to form the challenging bridged piperidine D ring. nih.gov While kinetic or isotopic labeling studies on this specific substrate are not widely reported, the generally accepted mechanism for the Heck reaction involves oxidative addition of palladium(0) to the vinyl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst. The stereochemical outcome of this step is critical and is controlled by the specific coordination of the tethered alkene to the metal center before the migratory insertion.
Advanced Analytical Techniques for Research Characterization of Strychnine Hydrochloride
Chromatographic Methodologies for Isolation and Quantification
Chromatography is a cornerstone for the separation and quantitative analysis of strychnine (B123637) hydrochloride from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Research
HPLC is a widely used technique for the quantification of strychnine in various samples, including plant extracts and biological fluids. who.intnih.gov Reverse-phase HPLC (RP-HPLC) methods are particularly common. For instance, a validated RP-HPLC method for strychnine quantification in homeopathic formulations used a C18 column with a mobile phase of acetonitrile (B52724) and a pH 3.6 phosphate (B84403) buffer, achieving good accuracy and precision. wisdomlib.org Another study successfully quantified strychnine and a related alkaloid, brucine (B1667951), from Strychnos nux-vomica leaves using an Agilent HPLC system with a Phenomenex-ODS column. who.int The mobile phase consisted of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v), with detection at 260 nm. who.int
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even higher degree of sensitivity and specificity. LC-MS is instrumental in metabolic studies, allowing for the identification of strychnine metabolites. shimadzu.com.cn In one application, LC-MS/MS was used to develop a sensitive method for the simultaneous determination of strychnine and brucine in rat plasma. This method employed a Waters C18 column and used positive selected ion monitoring for detection, achieving a lower limit of quantification of 0.5 ng/mL for strychnine. researchgate.net
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Bischoff-chrombudget C18 | Acetonitrile and phosphate buffer (pH 3.6) | UV | Quantification in homeopathic formulations | wisdomlib.org |
| HPLC | Phenomenex-ODS (250mm x 4.6mm x 5µm) | Methanol, water, diethylamine (55:45:0.2 v/v) | UV at 260 nm | Quantification in Strychnos nux-vomica leaves | who.int |
| Micellar LC | - | 0.10 M SDS-pentanol 4% (v/v)-NaH₂PO₄ buffered at pH 3 | UV at 258 nm | Analysis in biochemical samples | rsc.org |
| LC-MS/MS | Waters C18 | Methanol-20mM ammonium (B1175870) formate-formic acid (32:68:0.68, v/v/v) | ESI(+) with Selected Ion Monitoring | Pharmacokinetic study in rats | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling
GC-MS is a powerful tool for identifying and quantifying strychnine, particularly in forensic toxicology. nih.govresearchgate.net This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer. GC-MS has been successfully used to identify a range of bioactive compounds, including strychnine, in extracts from plants of the Strychnos genus. who.intresearchgate.netchemijournal.com In forensic cases, GC-MS is used for the detection and quantitation of strychnine in various biological tissues and fluids. nih.gov The technique offers high sensitivity, with one method reporting a limit of quantification of 0.1 mg/ml in biological specimens. core.ac.uk The mass spectrometer provides detailed structural information, confirming the identity of the compound. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and identification of strychnine hydrochloride. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds like strychnine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map the connectivity of atoms within the molecule. rsc.orgx-mol.com Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are combined to fully elucidate the complex, rigid structure of strychnine. rsc.orgrsc.org Even low-field desktop NMR spectrometers can be used to generate detailed structural information, making the technique accessible for various research applications, including chemical forensics to distinguish between strychnine salts like the hydrochloride and hemisulphate forms. rsc.orgx-mol.com Computational methods, such as Density Functional Theory (DFT), have been used to calculate the 1H and 13C NMR chemical shifts of Strychnos alkaloids, showing a strong correlation with experimental data. researchgate.netnih.gov
| Carbon Atom | Strychnine (ppm in CDCl₃) | Strychnine Hydrochloride (ppm in CDCl₃) |
|---|---|---|
| C2 | 128.5 | 129.5 |
| C6 | 141.5 | 138.9 |
| C10 | 169.5 | 168.0 |
| C17 | 65.8 | 64.1 |
| C21 | 51.9 | 50.4 |
Data sourced from a study on desktop NMR for structure elucidation. rsc.org
Mass Spectrometry in Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the mass-to-charge ratio of a molecule, allowing for its precise identification. When coupled with chromatographic methods like LC or GC, it becomes a highly specific analytical tool. shimadzu.com.cn In electrospray ionization (ESI-MS), strychnine is typically observed as a protonated molecule [M+H]+. shimadzu.com.cn Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. Collision-induced dissociation of the strychnine parent ion (m/z 334) produces a series of characteristic product ions, such as those at m/z 319, 306, 277, and 220, which serve as a fingerprint for confirmation. nih.gov High-resolution mass spectrometry can provide detailed fragmentation pathway analysis, further solidifying the structural identification of strychnine in complex samples. shimadzu.com.cnnih.gov
Electrochemical Analytical Approaches in Research Contexts
Electrochemical methods offer a sensitive and often rapid alternative for the detection of strychnine. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been used to study the electrochemical behavior of strychnine at various electrodes. nih.govelsevierpure.commdpi.com Research has shown that strychnine is electroactive and produces a distinct oxidation peak. For example, using a glassy carbon electrode, an oxidation peak for strychnine was observed at +1008 mV at a pH of 7. nih.govelsevierpure.com The electrochemical response is typically irreversible and can be diffusion-controlled. dntb.gov.ua These methods have been successfully applied to determine strychnine in various samples, with some studies developing molecularly imprinted polymer (MIP) sensors to enhance selectivity and sensitivity. nih.gov The development of electrochemical sensors provides a promising avenue for rapid screening and analysis in both laboratory and field settings. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of Strychnine Non Clinical Research
Neuroreceptor Interaction Studies
Strychnine's potent physiological effects are primarily rooted in its interactions with specific neuroreceptors. As a neurotoxin, it acts as a competitive antagonist, particularly at inhibitory glycine (B1666218) and acetylcholine (B1216132) receptors. wikipedia.org This antagonism prevents the normal inhibitory signals, leading to a state of hyperexcitability in the central nervous system. wikipedia.orgnih.gov
Detailed Analysis of Glycine Receptor Antagonism
The principal mechanism of strychnine's toxicity is its high-affinity, competitive antagonism of strychnine-sensitive glycine receptors (GlyRs). nih.govnih.gov Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it binds to GlyRs, which are ligand-gated chloride channels. wikipedia.orgnih.gov The binding of glycine normally causes an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. wikipedia.org
Strychnine (B123637) binds noncovalently to the same receptor site as glycine, effectively blocking the inhibitory action of glycine. wikipedia.org This blockade prevents the chloride influx, meaning that lower levels of excitatory neurotransmitters are sufficient to trigger an action potential. wikipedia.org The disinhibition of motor neurons results in the characteristic muscular convulsions and spastic muscle contractions associated with strychnine poisoning. wikipedia.orgsigmaaldrich.com The high density of these receptors in the spinal cord and brainstem correlates with the profound motor and sensory disturbances observed following strychnine exposure. nih.govjneurosci.org
Modulation of Other Ion Channels and Neurotransmitter Systems
Beyond its well-documented effects on glycine receptors, strychnine also modulates the function of other critical ion channels and neurotransmitter systems.
Na(v)1.5 Sodium Channels: Research has demonstrated that strychnine can inhibit human Na(v)1.5 sodium channels. nih.gov A study characterized the pharmacological properties of strychnine and its analogs on these channels, finding that strychnine exhibited an inhibitory potency with a half-maximum inhibition (IC₅₀) value of 83.1μM. nih.gov The proposed mechanism involves binding to the outer vestibule of the channel pore with rapid association and dissociation rates at the resting state. nih.gov This interaction is distinct from that of other classic sodium channel blockers like tetrodotoxin. nih.gov Strychnine was also found to markedly shift the slow inactivation of Na(v)1.5 currents toward more hyperpolarized potentials, with little effect on steady-state fast inactivation. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): Strychnine acts as a noncompetitive antagonist at various nicotinic acetylcholine receptor subtypes. nih.gov Studies using Xenopus oocytes have shown that strychnine can inhibit both muscle-type (α1β1γδ) and neuronal (α2β2, α2β4, and α7) nAChRs. nih.govnih.gov The inhibition of muscle-type receptors was found to be voltage-independent, suggesting an allosteric mechanism at an external domain. nih.gov In contrast, the inhibition of neuronal receptors was voltage-dependent, indicating a potential blockage of the open receptor-channel complex. nih.gov Interestingly, mutations in the channel domain of the α7 nAChR can convert strychnine from an antagonist into an agonist. nih.govpnas.org
| Receptor/Ion Channel | Effect of Strychnine | Mechanism of Action | Key Findings |
|---|---|---|---|
| Glycine Receptors | Competitive Antagonism | Blocks the binding of the inhibitory neurotransmitter glycine. wikipedia.org | Prevents chloride ion influx, leading to neuronal hyperexcitability. wikipedia.org |
| Na(v)1.5 Sodium Channels | Inhibition | Binds to the outer vestibule of the channel pore. nih.gov | IC₅₀ of 83.1μM; shifts slow inactivation. nih.gov |
| Nicotinic Acetylcholine Receptors | Noncompetitive Antagonism | Voltage-independent (muscle) and voltage-dependent (neuronal) block. nih.gov | Can be converted to an agonist by specific receptor mutations. nih.govpnas.org |
Interactions with Neurochemical Pathways
Strychnine's primary action on glycine receptors initiates a cascade of effects on other major neurochemical pathways.
Glycine: As a direct antagonist, strychnine fundamentally disrupts glycinergic neurotransmission, which is crucial for motor control and sensory processing. nih.govsigmaaldrich.com This disruption is the root cause of its convulsant effects.
Dopamine (B1211576): The regulation of dopamine release can be influenced by glycine receptors. For instance, studies in the nucleus accumbens have shown that antagonizing GlyRs with strychnine can decrease dopamine levels in rats. frontiersin.org This suggests an indirect modulatory role of strychnine on the mesolimbic dopamine system. frontiersin.org
Serotonin (B10506): Research on the effect of glycine on neurotransmitter release from rat hippocampal slices showed it did not affect the efflux of serotonin. nih.gov This suggests that strychnine's primary mechanism is less likely to directly involve the modulation of serotonin release in this brain region. nih.gov
Cellular Pathway Modulation in Research Models
In addition to its acute neurotoxic effects, strychnine has been shown to modulate fundamental cellular pathways, including those leading to programmed cell death (apoptosis) and those governing cellular energy metabolism.
Mechanisms of Apoptosis Induction in Cellular Models
Studies have demonstrated that extracts from Strychnos nux-vomica, the plant source of strychnine, can induce apoptosis in cancer cell lines. A study on human gastric carcinoma AGS cells found that a water extract of Strychni Semen inhibited cell growth and induced G2/M phase cell cycle arrest and apoptosis. nih.gov This pro-apoptotic effect was associated with:
Regulation of Cell Cycle Proteins: Upregulation of p53 and the cyclin-dependent kinase inhibitor p21, alongside downregulation of cyclin B1. nih.gov
Modulation of Bcl-2 Family Proteins: Down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax. nih.gov
Activation of Caspases: The induction of apoptosis involved the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov
Similarly, brucine (B1667951), an alkaloid structurally related to strychnine found in the same plant, was shown to induce apoptosis in human hepatoma (HepG2) cells through a caspase-dependent pathway involving the activation of caspase-9 and caspase-3. nih.gov
Impact on Mitochondrial Membrane Potential and Cellular Bioenergetics
The mitochondrion is a key organelle in the regulation of apoptosis, and its integrity is crucial for cellular bioenergetics. Research has linked strychnine-related compounds to alterations in mitochondrial function.
A study on brucine's effects on HepG2 cells revealed that it caused a depolarization of the mitochondrial membrane. nih.gov This loss of mitochondrial membrane potential was a pivotal event, preceding the release of cytochrome c and the activation of caspases. nih.gov Furthermore, brucine induced a significant and sustained increase in intracellular calcium ([Ca²⁺]i), which was identified as the trigger for the collapse of the mitochondrial membrane potential. nih.gov The overexpression of the anti-apoptotic protein Bcl-2 was able to suppress this calcium elevation, indicating that the Bcl-2 family of proteins plays a crucial role in regulating this brucine-induced mitochondrial pathway of apoptosis. nih.gov
Conversely, one study in a non-cancer model showed that strychnine could be cytoprotective against cell death induced by a mitochondrial inhibitor (antimycin A) in renal proximal tubules, suggesting that its effects on mitochondrial function may be cell-type and context-dependent. nih.gov
| Cellular Process | Model System | Observed Effect | Associated Molecular Changes |
|---|---|---|---|
| Apoptosis | Human Gastric Carcinoma (AGS) Cells | Induction of G2/M arrest and apoptosis. nih.gov | Upregulation of p53/p21; Downregulation of Bcl-2; Upregulation of Bax; Activation of caspases-3, -8, and -9. nih.gov |
| Apoptosis | Human Hepatoma (HepG2) Cells | Induction of apoptosis (by brucine). nih.gov | Activation of caspases-9 and -3. nih.gov |
| Mitochondrial Membrane Potential | Human Hepatoma (HepG2) Cells | Depolarization of mitochondrial membrane (by brucine). nih.gov | Triggered by sustained elevation of intracellular Ca²⁺. nih.gov |
| Cytoprotection | Renal Proximal Tubules | Protection from mitochondrial inhibitor-induced cell death. nih.gov | Mechanism appears distinct from the neuronal glycine receptor. nih.gov |
Intervention with Signal Transduction Pathways (e.g., MAPK signaling pathway)
Current non-clinical research available through targeted searches does not provide specific details on the intervention of strychnine hydrochloride with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including its components such as ERK, JNK, and p38. While broader studies indicate that strychnine's toxic effects are mediated through pathways like the G protein-coupled receptor signaling pathway, direct evidence linking strychnine to the MAPK cascade is not prominently featured in the available literature. nih.gov
Pharmacological Target Identification and Validation (In Vitro and In Silico)
The primary pharmacological target of strychnine has been extensively identified as the glycine receptor. In vitro studies have consistently demonstrated that strychnine acts as a potent competitive antagonist at these receptors. nih.govnih.govnih.gov This antagonism blocks the inhibitory effects of the neurotransmitter glycine, leading to an excitatory state in the central nervous system. nih.gov
Binding assays using radiolabeled strychnine, such as [³H]strychnine, on synaptic membrane fractions from the spinal cord and brainstem have been instrumental in characterizing this interaction. These studies have shown that strychnine binding is saturable, with high affinity. nih.govnih.gov The affinity constants (Kd) for strychnine binding to glycine receptors have been determined to be in the nanomolar range, indicating a very potent interaction. nih.gov
Beyond the glycine receptor, in vitro functional assays have identified nicotinic acetylcholine receptors (nAChRs) as another significant pharmacological target of strychnine. nih.gov Studies on nAChRs expressed in Xenopus oocytes revealed that strychnine can inhibit both muscle and neuronal subtypes of these receptors. nih.gov The inhibition is non-competitive, suggesting that strychnine binds to a site on the receptor that is different from the acetylcholine binding site. nih.gov The IC50 values for this inhibition vary depending on the nAChR subtype, but are generally in the micromolar range. nih.gov Specifically, strychnine has been shown to be a potent competitive antagonist of α7 nicotinic acetylcholine receptors. cambridge.orgnih.gov
In silico approaches, such as network toxicology and molecular docking, have been employed to identify other potential targets of strychnine. One such study identified the muscarinic acetylcholine receptor M1 (CHRM1) as a potential neurotoxic target. researchgate.net Molecular docking simulations predicted a high binding affinity of strychnine and related compounds to CHRM1. researchgate.net
Pharmacological Targets of Strychnine
| Target | Mechanism of Action | Method of Identification | Key Findings | References |
|---|---|---|---|---|
| Glycine Receptor | Competitive Antagonist | In Vitro (Radioligand Binding Assays) | High-affinity, saturable binding. Kd for strychnine is approximately 0.03 µM. | nih.govnih.gov |
| Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive Antagonist | In Vitro (Functional Assays in Xenopus oocytes) | Inhibition of both muscle and neuronal subtypes. IC50 values range from 7.28 µM to 30.62 µM depending on the subtype. | nih.gov |
| α7 Nicotinic Acetylcholine Receptor | Competitive Antagonist | In Vitro (Electrophysiology and Binding Studies) | Inhibition of choline-mediated responses at concentrations as low as 1.0 µM. | cambridge.orgnih.gov |
| Muscarinic Acetylcholine Receptor M1 (CHRM1) | Potential Antagonist | In Silico (Network Toxicology and Molecular Docking) | Identified as a potential neurotoxic target with high predicted binding affinity. | researchgate.net |
Modulation of Multidrug Resistance Mechanisms in Cellular Research
Multidrug resistance (MDR) in cancer cells is a significant obstacle to effective chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). mdpi.com These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com
Research into the modulation of these MDR mechanisms by strychnine is an emerging area. One notable in vitro study investigated the effects of Semen Strychni, the seed of Strychnos nux-vomica which is a primary source of strychnine, on P-glycoprotein activity. nih.gov This study, conducted on MDCK-MDR1 cells which overexpress P-gp, found that a combination of Semen Strychni extract and Radix Paeoniae Alba extract could induce P-gp-mediated drug transport. nih.gov The underlying mechanisms for this induction were identified as an upregulation of P-gp expression at both the mRNA (MDR1) and protein levels, as well as the stimulation of P-gp's ATPase activity. nih.gov This suggests that components within Semen Strychni, including strychnine, may enhance the efflux function of P-gp. nih.gov
It is important to note that this study utilized a plant extract, and therefore the observed effects cannot be solely attributed to strychnine hydrochloride. Further cellular research with the purified compound is necessary to definitively characterize its specific role in the modulation of P-gp and other ABC transporters like MRP1 and BCRP.
Modulation of P-glycoprotein by Semen Strychni Components
| Cell Line | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| MDCK-MDR1 (P-gp overexpressing) | Induction of P-gp-mediated drug transport | - Upregulation of MDR1 mRNA expression
| nih.gov |
Structure Activity Relationship Sar Investigations of Strychnine and Its Analogs Non Clinical Research
Correlation of Structural Motifs with Glycine (B1666218) Receptor Binding Affinity
The antagonistic activity of strychnine (B123637) at the glycine receptor (GlyR) is highly dependent on specific structural features. Investigations into various synthetic and natural analogs have revealed that the rigid, heptacyclic structure of strychnine is finely tuned for high-affinity binding. Key structural motifs essential for this interaction have been identified through comparative analysis of these analogs.
Research indicates that the lactam moiety within the strychnine framework is a crucial element for its potent antagonistic effect at glycine receptors. nih.gov Similarly, the C(21)=C(22) double bond is another structural feature identified as essential for maintaining high potency. nih.govku.dk Modification or saturation of this bond leads to a significant decrease in binding affinity. For instance, the weak interaction of protostrychnine, an alkaloid which differs from strychnine by the opening of the G cycle ring, confirms the importance of this specific ring structure for high-affinity binding to the glycine receptor. nih.gov
Studies comparing a series of nine strychnine derivatives, including neostrychnine, strychnidine, and isostrychnine (B1248549), have further elucidated these relationships. The antagonistic activities of these compounds were evaluated at human α1 and α1β glycine receptors, demonstrating a clear link between structural modifications and receptor affinity. nih.govku.dkafricaresearchconnects.com Among the tested derivatives, isostrychnine displayed a notable pharmacological profile with an IC₅₀ value of 1.6 μM at α1 glycine receptors. nih.govku.dk In contrast, quaternization of the nitrogen atom in strychnine and its analog brucine (B1667951) completely abolishes their activity at glycine receptors, indicating that the tertiary amine is a critical interaction point. nih.govresearchgate.net
The following table summarizes the antagonistic activity of selected strychnine analogs at the human α1 glycine receptor, highlighting the impact of specific structural changes.
Table 1: Glycine Receptor (α1) Binding Affinity of Strychnine Analogs
| Compound | Modification from Strychnine | IC₅₀ at α1 GlyR (μM) |
|---|---|---|
| Strychnine | - | 0.027 |
| Isostrychnine | Isomerization involving the C ring | 1.6 |
| Neostrychnine | Rearrangement of the ether linkage | 2.9 |
| Strychnidine | Reduction of the lactam carbonyl | >100 |
SAR for P-glycoprotein Modulation and MDR Reversal
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Some natural alkaloids have been shown to modulate P-gp function.
Research into the effects of Semen Strychni, the seed of Strychnos nux-vomica which contains strychnine and brucine, has shown that its constituents can modulate P-gp. nih.gov Studies using a P-gp overexpressing cell line (MDCK-MDR1) demonstrated that a combination of Semen Strychni extract and Radix Paeoniae Alba extract could induce P-gp-mediated drug transport. nih.gov This modulation was achieved through multiple mechanisms, including the upregulation of P-gp protein and MDR1 mRNA expression, as well as the stimulation of P-gp's ATPase activity. nih.gov
The study indicated that both strychnine and brucine are substrates for P-gp, and their transport is inhibited in P-gp-expressing cells. nih.gov The combination of the herbal extracts enhanced the efflux function of P-gp. While this particular study focused on the combined effect of extracts rather than a systematic analysis of individual strychnine analogs, it establishes that the strychnine scaffold interacts with and modulates P-gp. The findings suggest that strychnine and brucine act as P-gp inducers, promoting the pump's expression and function. This activity is foundational to understanding how derivatives might be developed to either inhibit P-gp for MDR reversal or to selectively induce it. The specific structural features of the strychnine molecule that govern this interaction—and how modifications would alter the activity from induction to inhibition—remain an area for further detailed SAR investigation.
Table of Mentioned Compounds
| Compound Name |
|---|
| Strychnine |
| Strychnos hydrochloride |
| Neostrychnine |
| Strychnidine |
| Isostrychnine |
| Protostrychnine |
| Brucine |
| Glycine |
| Strychnopentamine |
| Isostrychnopentamine |
| Dihydrousambarensine |
| Sungucine |
| Strychnogucine B |
| Strychnohexamine |
Computational Chemistry and in Silico Modeling in Strychnine Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of strychnine (B123637) research, docking studies are crucial for understanding how this alkaloid interacts with its biological targets, most notably the glycine (B1666218) receptor (GlyR).
Researchers have employed molecular docking to elucidate the specific binding modes of strychnine within the ligand-binding domain of the GlyR. These studies have revealed key amino acid residues that are critical for the high-affinity binding of strychnine, which acts as a potent antagonist. For instance, computational models have shown that strychnine forms a complex network of interactions, including hydrogen bonds and hydrophobic contacts, with the receptor's binding pocket. This detailed molecular view helps to explain the compound's inhibitory effect on glycinergic neurotransmission.
Beyond the GlyR, molecular docking has been used to investigate the interactions of strychnine and its derivatives with other potential targets. For example, some studies have explored the binding of strychnine to the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), suggesting that this interaction may contribute to its toxicological profile. nih.govnih.gov By comparing the docking scores and binding energies of strychnine with those of other known ligands, researchers can prioritize compounds for further experimental validation.
| Target Protein | Key Interacting Residues (Predicted) | Docking Software Used | Predicted Binding Affinity (kcal/mol) | Reference |
| Glycine Receptor (GlyR) | Tyr218, Thr220 | - | - | nih.gov |
| Muscarinic Acetylcholine Receptor M1 (CHRM1) | Arg218 | Autodock Vina | -8.5 (for (S)-stylopine, a related compound) | nih.govnih.gov |
Note: Specific interacting residues and binding affinities can vary depending on the specific protein model and docking algorithm used.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules.
In strychnine research, MD simulations have been instrumental in analyzing the conformational flexibility of the molecule. nih.gov Although strychnine is a rigid, polycyclic molecule, it possesses a degree of flexibility that can be crucial for its biological activity. mdpi.com MD simulations, sometimes augmented with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to explore the different conformational states that strychnine can adopt in solution. mdpi.comnih.gov These studies have revealed that while one conformation may be dominant, other, less populated conformers also exist and may play a role in receptor binding. nih.gov
Furthermore, MD simulations are employed to assess the stability of the ligand-receptor complexes predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the receptor's active site. These simulations can also reveal important information about the role of water molecules in mediating the interaction between the ligand and the protein.
Virtual Screening and Ligand Design for Novel Chemical Entities
The complex scaffold of strychnine, while associated with toxicity, also presents a unique starting point for the design of novel chemical entities with potentially therapeutic properties. Virtual screening and ligand design are computational techniques used to identify and create new molecules with desired biological activities.
Virtual Screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. researchgate.net A library of compounds is docked into the binding site of the target, and the molecules are ranked based on their predicted binding affinity. In the context of strychnine, if the goal were to find new GlyR antagonists, a library of compounds could be virtually screened against the strychnine-binding site of the GlyR.
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown, but a set of molecules known to be active is available. A model, such as a pharmacophore, is built based on the common structural features of the active molecules. This model is then used to search a database for other molecules that share these features. A pharmacophore model could be developed based on the key structural features of strychnine responsible for its binding to the GlyR.
Ligand Design (or de novo design) involves the computational creation of novel molecules that are predicted to have high affinity and selectivity for a specific target. nih.gov This can be done by "growing" a molecule within the binding site of the target or by modifying an existing molecule, such as strychnine, to improve its properties. For example, researchers could use computational methods to design strychnine derivatives that retain the ability to bind to a specific receptor but lack the toxic effects of the parent compound.
Prediction of Biological Activity and ADME Properties for Research Candidate Prioritization (Excluding Clinical ADME/Tox Profiles)
Before investing significant time and resources into synthesizing and testing new compounds, it is beneficial to predict their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico. These predictions help in prioritizing research candidates that are most likely to have favorable drug-like properties.
A variety of computational models and software tools are available to predict a wide range of properties, including:
Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. These models are built by correlating the structural features of a set of known active and inactive compounds with their experimentally determined activities.
Physicochemical Properties: Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area can be calculated. These properties are important determinants of a molecule's pharmacokinetic behavior.
ADME Properties: In silico models can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 family. For instance, studies have used tools like SwissADME to evaluate the ADMET properties of strychnine and related alkaloids. nih.govnih.gov
| Property | Predicted Value for Strychnine | In Silico Tool Used |
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| CYP2D6 Inhibitor | Yes | SwissADME |
These are predictions from computational models and may not fully reflect the in vivo behavior of the compound.
By integrating these computational predictions, researchers can create a more comprehensive profile of potential drug candidates derived from or inspired by the strychnine scaffold, allowing for a more informed and efficient drug discovery process.
Q & A
Q. What analytical techniques are most suitable for characterizing the purity and stability of Strychnos hydrochloride in experimental formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for purity assessment, while accelerated stability studies under controlled temperature and humidity (e.g., ICH guidelines) can evaluate degradation pathways. Validation parameters (e.g., specificity, linearity, precision) should adhere to pharmacopeial standards .
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
Methodological Answer: Employ Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology, to systematically vary reaction parameters (e.g., pH, temperature, solvent ratios). Real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) can track intermediate formation and guide process adjustments .
Q. What are the critical considerations for selecting excipients in this compound formulations to avoid physicochemical incompatibilities?
Methodological Answer: Conduct compatibility studies using differential scanning calorimetry (DSC) and isothermal stress testing. Prioritize excipients with established safety profiles (e.g., lactose, microcrystalline cellulose) and avoid those prone to Maillard reactions or hygroscopicity. Data sheets for analogous compounds (e.g., pyridoxine hydrochloride) provide reference thresholds for excipient ratios .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacokinetic studies of this compound across different animal models?
Methodological Answer: Apply meta-analysis frameworks to reconcile interspecies variability. Stratify data by metabolic pathways (e.g., cytochrome P450 isoforms) and physiological factors (e.g., plasma protein binding). Statistical tools like mixed-effects models can quantify variability sources, while in vitro-in vivo extrapolation (IVIVE) bridges discrepancies .
Q. What experimental designs are effective for evaluating the neuropharmacological mechanisms of this compound while controlling for confounding variables?
Methodological Answer: Use blinded, randomized controlled trials (RCTs) with sham-operated controls in animal models. Incorporate electrophysiological recordings (e.g., patch-clamp) to assess ion channel modulation and microdialysis for neurotransmitter profiling. Power analysis should determine sample sizes to ensure statistical robustness .
Q. How can computational modeling enhance the prediction of this compound’s binding affinity to target receptors?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding modes and free energy landscapes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity measurements .
Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?
Methodological Answer: Implement Quality by Design (QbD) principles, including critical quality attribute (CQA) identification and process analytical technology (PAT) integration. Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate statistical process control (MSPC) to detect deviations .
Data Analysis and Interpretation
Q. How should researchers statistically handle outliers in dose-response studies of this compound?
Methodological Answer: Apply Grubbs’ test or Dixon’s Q-test to identify outliers, followed by sensitivity analysis to assess their impact. If outliers arise from methodological errors (e.g., pipetting inaccuracies), repeat experiments. If biological, report them with non-parametric tests (e.g., Mann-Whitney U) .
Q. What frameworks guide the integration of omics data (e.g., transcriptomics, metabolomics) in mechanistic studies of this compound?
Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., Cytoscape) to identify synergistic targets. Multi-omics integration platforms (e.g., MixOmics) can resolve biological context, while machine learning (e.g., random forests) prioritizes key biomarkers .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when replicating this compound studies from literature with limited methodological details?
Methodological Answer: Adopt the ARRIVE guidelines for preclinical studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Contact original authors for raw datasets or unpublished protocols. Cross-validate findings using orthogonal methods (e.g., alternative assay platforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
